2,6-Difluoropyridine has been described in the scientific literature concerning the development of general laboratory methods for the preparation of fluoropyridines []. This specific research aimed to explore alternative methods for synthesizing fluorinated pyridines, compared to the previously established techniques suitable for perfluorinated aromatic compounds [].
The primary application of 2,6-difluoropyridine in scientific research involves its role as a building block in the synthesis of poly(pyridine ether)s []. This research explored the polycondensation reaction between 2,6-difluoropyridine and silylated 1,1,1-tris(4-hydroxyphenyl)ethane, resulting in the formation of polymeric materials with pyridine ether linkages [].
2,6-Difluoropyridine is a heterocyclic organic compound with the molecular formula . It is characterized by a pyridine ring in which two fluorine atoms are substituted at the 2 and 6 positions. This compound is notable for its unique electronic properties and reactivity due to the presence of fluorine atoms, which can influence both the chemical behavior and biological activity of the molecule. The compound is a colorless liquid at room temperature and is flammable, with a boiling point of approximately 97 °C .
Research indicates that 2,6-difluoropyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown some efficacy against specific bacterial strains. Additionally, its derivatives have been explored for use in pharmaceuticals due to their ability to interact with biological targets effectively. The unique electronic properties imparted by the fluorine substituents enhance its binding affinity to certain enzymes and receptors .
Several methods exist for synthesizing 2,6-difluoropyridine:
2,6-Difluoropyridine finds applications in several fields:
Studies on 2,6-difluoropyridine have focused on its interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an interesting candidate for drug design. Interaction studies have shown that its derivatives can effectively bind to specific protein targets, suggesting potential therapeutic applications .
Several compounds share structural similarities with 2,6-difluoropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Fluoropyridine | One fluorine atom | Less electronegative than 2,6-difluoropyridine |
3-Fluoropyridine | One fluorine atom | Different position affects reactivity |
Pentafluoropyridine | Five fluorine atoms | Highly reactive; used in specialized applications |
3-Chloro-2,6-difluoropyridine | Two fluorines and one chlorine | Combines properties of halogen and fluorines |
2,5-Difluoropyridine | Two fluorines at different positions | Different electronic properties compared to 2,6-difluoropyridine |
The uniqueness of 2,6-difluoropyridine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to other similar compounds. Its dual fluorination at positions 2 and 6 provides distinctive electronic characteristics that enhance its utility in various applications .
The Halex reaction remains the most widely employed method for synthesizing 2,6-difluoropyridine, leveraging nucleophilic aromatic substitution (SNAr) to replace chloride with fluoride. Potassium fluoride (KF) serves as the primary fluoride source due to its cost-effectiveness, though its low solubility in organic solvents necessitates phase transfer catalysts (PTCs) or polar aprotic solvents like dimethylformamide (DMF) [4]. For example, 2,6-dichloropyridine undergoes fluorination at elevated temperatures (150–200°C) with KF, yielding 2,6-difluoropyridine in ~75% purity after 24 hours [4] [6]. Computational studies reveal that the reaction proceeds via a Meisenheimer complex intermediate, where electrostatic stabilization of the transition state by dipolar solvents accelerates fluoride substitution at the 2- and 6-positions [4].
A key limitation of this method is the competing reverse Halex reaction, where residual chloride ions displace fluoride, leading to byproducts such as 5,6-difluoro-2-chloropyridine [6]. To mitigate this, cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) are occasionally substituted for KF, as their higher solubility enhances reaction rates and reduces side reactions [4] [6].
Kinetic studies demonstrate that Halex fluorination follows second-order kinetics, with rate dependence on both substrate and fluoride concentrations [4]. Elevated temperatures (≥180°C) significantly accelerate the reaction, though excessive heat promotes decomposition pathways, necessitating careful thermal control [5]. For instance, maintaining the reaction at 180°C for 12 hours optimizes the balance between conversion and side product formation, achieving yields up to 82% [5].
Pressure also plays a role in liquid-phase reactions. Operating at 10–15 bar increases the boiling point of chlorinated solvents like dichloroethane, enabling higher temperatures without solvent loss [5]. Additionally, stoichiometric excesses of KF (2.5–3.0 equivalents) ensure complete chloride displacement, though this complicates downstream purification [6].
Solvent polarity profoundly influences both reaction rate and selectivity. Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance fluoride nucleophilicity by destabilizing the KF lattice through strong cation solvation [2] [4]. In contrast, nonpolar solvents like chloroform reduce reaction rates but improve selectivity for mono-fluorinated products by stabilizing ionic intermediates [1] [3]. For example, fluorination of 2,6-dichloropyridine in DMSO at 160°C achieves 89% conversion, whereas chloroform under identical conditions yields only 43% [4].
Hydrogen-bonding solvents, such as ethanol or water, are generally avoided due to their propensity to quench fluoride ions via hydration [2]. However, recent studies suggest that protic solvents can enhance effective fluoride nucleophilicity when used in sub-stoichiometric amounts, mimicking enzymatic fluorination mechanisms observed in fluorinase enzymes [2].
Copper catalysts, particularly Cu(I) salts, facilitate Ullmann-type coupling reactions for introducing fluorine into pyridine rings. While limited data exists in the provided sources, analogous systems for aryl fluorides suggest that CuI in combination with chelating ligands (e.g., 1,10-phenanthroline) can mediate fluoride insertion at elevated temperatures [4]. Further research is needed to optimize these protocols for 2,6-difluoropyridine.
Palladium-catalyzed fluorination remains underexplored for pyridine derivatives. Cross-coupling reactions using Pd(PPh3)4 and aryl boronic acids have been reported for aryl fluorides but require specialized fluorinating agents like Selectfluor®, which are cost-prohibitive for large-scale synthesis [4].
Screening of transition metals (e.g., Ni, Fe) has yielded mixed results. Nickel complexes show promise in C-F bond formation via oxidative addition but suffer from low turnover numbers [4]. Iron-based systems, while inexpensive, exhibit poor selectivity for difluorinated products [4].
Direct fluorination of pyridine derivatives using elemental fluorine (F2) offers a streamlined route to 2,6-difluoropyridine. In one approach, 2-chloropyridine reacts with 10% F2 in fluorotrichloromethane at -25°C, achieving 68% yield of 2-fluoropyridine, which is subsequently chlorinated and fluorinated to the desired product [3]. This method avoids pre-functionalized substrates but requires stringent temperature control to prevent over-fluorination [3].
Flow reactors enhance heat and mass transfer in exothermic fluorination reactions. A two-stage continuous system has been proposed, where 2,6-dichloropyridine and KF are mixed in a microreactor at 180°C, followed by inline purification via scavenger resins [6]. Preliminary data indicate a 15% improvement in yield compared to batch processes, with residence times under 30 minutes [6].
The ortholithiation of 2,6-difluoropyridine represents a fundamental transformation in organofluorine chemistry, proceeding through well-defined mechanistic pathways that have been extensively studied through both experimental and computational approaches. Treatment of 2,6-difluoropyridine with lithium diisopropylamide in tetrahydrofuran solution at −78 °C effects ortholithiation quantitatively, forming the corresponding aryllithium intermediate [1] [2].
The mechanistic pathway involves a rate-limiting deaggregation of lithium diisopropylamide dimer, followed by complexation with the substrate and subsequent proton transfer. Spectroscopic studies using ^6^Li and ^15^N nuclear magnetic resonance spectroscopy reveal that lithium diisopropylamide exists exclusively as a disolvated dimer in tetrahydrofuran solution [1] [2]. The resulting aryllithium intermediate from ortholithiation exists as a trisolvated monomer, as evidenced by the characteristic ^13^C nuclear magnetic resonance coupling patterns showing ^6^Li–^13^C coupling and large ^13^C–^19^F coupling values [1] [2].
The ortholithiation mechanism proceeds through parallel pathways involving both dimeric and tetrameric lithium diisopropylamide aggregates. Rate studies reveal evidence of a substrate-assisted deaggregation of lithium diisopropylamide dimer occurring parallel to an unprecedented tetramer-based pathway [2]. The substrate-mediated deaggregation represents a unique mechanistic feature wherein the fluoropyridine substrate facilitates the breaking of lithium diisopropylamide aggregates, accelerating the overall reaction rate.
Standard and competitive isotope effects provide compelling evidence for post-rate-limiting proton transfer. The combination of small standard isotope effects (kH/kD = 1.82 ± 0.08) with large competitive isotope effects (kH/kD = 35 ± 1) confirms that the proton transfer step occurs after the rate-determining deaggregation step [2]. This mechanistic insight has important implications for understanding the kinetic behavior of these transformations.
Temperature plays a crucial role in determining the reaction pathway and product distribution in lithium diisopropylamide-mediated transformations of 2,6-difluoropyridine. At −78 °C, the reaction proceeds exclusively through ortholithiation, forming the corresponding aryllithium intermediate quantitatively [1] [2]. However, warming the solution to 0 °C triggers a remarkable transformation where the aryllithium intermediate undergoes nucleophilic substitution to form 2-fluoro-6-(diisopropylamino)pyridine [1].
This temperature-dependent pathway involves a reversal of the initial ortholithiation followed by nucleophilic attack by lithium diisopropylamide on the unlithiated pyridine. The mechanistic complexity arises from the interplay between the thermodynamic stability of the aryllithium intermediate at low temperatures and the kinetic accessibility of the substitution pathway at elevated temperatures [1].
The temperature effect is particularly pronounced due to the activation barriers associated with different reaction pathways. At −78 °C, the ortholithiation is thermodynamically favored, and the resulting aryllithium is kinetically stable. As the temperature increases to 0 °C, the reverse lithiation becomes more favorable, and the nucleophilic substitution pathway becomes accessible through the formation of reactive intermediates [1].
Rate studies at different temperatures reveal that the conversion follows two monomer-based pathways of different stoichiometries, [ArH- i-Pr₂NLi(THF)]‡ and [ArH- i-Pr₂NLi(THF)₃]‡, which differ in the number of coordinated tetrahydrofuran molecules [1]. The temperature dependence reflects the varying solvation requirements and activation barriers for these competing pathways.
The stoichiometric relationships in lithium diisopropylamide-mediated transformations of 2,6-difluoropyridine are complex and depend on the specific reaction conditions and desired outcome. For the ortholithiation reaction, a 1:1 stoichiometry between the substrate and lithium diisopropylamide is typically employed, although the actual reactive species involve different aggregation states [1] [2].
The rate law for the ortholithiation reaction reveals unusual kinetic orders that provide insight into the aggregation behavior of the reactive species. Plots of initial rates versus lithium diisopropylamide concentration reveal perplexing orders of 1.7 ± 0.3 and 1.5 ± 0.3 at low and high substrate concentrations, respectively [2]. These non-integer orders are unprecedented for lithium diisopropylamide-mediated reactions and suggest complex aggregation equilibria involving multiple reactive species.
The stoichiometric complexity is further evidenced by the observation that the reaction can proceed through parallel pathways involving different aggregation states of lithium diisopropylamide. The composite mechanism includes provisions for any lithium diisopropylamide order in the range of 1.0–2.0, reflecting the simultaneous operation of dimer-based and tetramer-based pathways [2].
For the nucleophilic substitution reaction that occurs at elevated temperatures, the stoichiometry involves the consumption of additional lithium diisopropylamide beyond that required for the initial ortholithiation. The substitution requires diisopropylamine as a nucleophile, and the reaction shows a first-order dependence on diisopropylamine concentration [1]. The overall stoichiometry reflects the reversible nature of the ortholithiation and the subsequent nucleophilic attack.
Copper-catalyzed reactions of 2,6-difluoropyridine proceed through well-defined oxidative addition and reductive elimination cycles involving copper(I) and copper(III) intermediates. The mechanistic framework for these transformations has been established through extensive experimental and computational studies that reveal the fundamental steps involved in copper-mediated carbon-fluorine bond activation [3] [4].
The copper(I)/copper(III) catalytic cycle begins with the oxidative addition of an electrophilic partner to a copper(I) complex, generating a copper(III) intermediate. For reactions involving 2,6-difluoropyridine, this process can involve the activation of carbon-fluorine bonds or the formation of new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions [3] [4].
Recent mechanistic studies have revealed that copper(III) complexes can be generated through novel pathways involving single electron transfer events. The process involves oxidative addition of copper(I) complexes to form copper(III) species via stepwise mechanisms, where single electron transfer from a copper(I) species to an electrophilic partner generates a copper(II) intermediate and a radical species [5]. This radical can then react with alkyl halides or other electrophiles to generate alkyl radicals, which subsequently react with the copper(II) species to form stable copper(III) complexes.
The stability of copper(III) intermediates in these reactions stems from several factors, including the strength of copper-carbon bonds and the high barriers for reductive elimination. For fluoroalkylated copper(III) complexes, the strong copper-trifluoromethyl bond and the high barrier for carbon-carbon bond-forming reductive elimination contribute to the stability of these intermediates [6].
The copper(I)/copper(III) catalytic cycle is completed through reductive elimination, which regenerates the copper(I) catalyst and forms the desired product. The reductive elimination step is often the product-determining step in these reactions, and its efficiency depends on the nature of the ligands and the specific copper(III) intermediate involved [5] [6].
Reductive elimination from copper(III) intermediates represents a crucial step in copper-catalyzed transformations of 2,6-difluoropyridine and related fluorinated substrates. The mechanism of reductive elimination determines the efficiency and selectivity of the overall catalytic process, and understanding these pathways is essential for the rational design of improved catalytic systems [5] [6].
The reductive elimination process from copper(III) complexes can proceed through different pathways depending on the nature of the ligands and the specific copper(III) intermediate. For carbon-carbon bond-forming reductive elimination, the process typically involves the coupling of two organic groups bound to the copper(III) center [5] [6]. The activation barrier for this process depends on several factors, including the electronic properties of the ligands, the steric environment around the copper center, and the nature of the organic groups being coupled.
Recent computational studies have provided detailed insights into the reductive elimination pathways from copper(III) complexes. The calculations reveal that the reductive elimination can proceed through different mechanisms, including direct coupling from the copper(III) center or dissociation to generate reactive intermediates that subsequently undergo coupling [5] [6].
The influence of solvent on the reductive elimination pathway has been demonstrated through studies showing that different solvents can favor different pathways. Two distinct pathways for carbon-carbon bond-forming reductive elimination from well-defined neutral four-coordinate copper(III) complexes have been identified, and the choice between these pathways depends on the solvent environment [7].
For reactions involving 2,6-difluoropyridine, the reductive elimination step must compete with other potential pathways, including beta-fluoride elimination or other decomposition reactions. The selectivity for the desired reductive elimination pathway depends on the relative activation barriers for these competing processes and can be influenced by the choice of ligands and reaction conditions [3] [4].
The pyridyl directing group in 2,6-difluoropyridine plays a crucial role in copper-catalyzed transformations by coordinating to the copper center and influencing the reaction pathway and selectivity. The nitrogen atom in the pyridine ring serves as a coordinating site that can direct the copper catalyst to specific positions on the substrate, enabling regioselective functionalization [8] [9].
The directing effect of the pyridyl group has been demonstrated in various copper-catalyzed reactions, including allylation reactions where the strong directing effect of the 2-pyridyl group was observed [8]. The coordination of the pyridyl nitrogen to the copper center creates a chelating interaction that stabilizes certain intermediates and transition states, leading to enhanced reactivity and selectivity.
In copper-catalyzed reactions of 2,6-difluoropyridine, the pyridyl directing group can influence the regioselectivity of carbon-hydrogen bond activation and functionalization. The coordination of the pyridine nitrogen to the copper center can direct the catalyst to adjacent positions, enabling selective functionalization at specific sites on the aromatic ring [9].
The effectiveness of the pyridyl directing group depends on several factors, including the oxidation state of the copper center, the nature of the supporting ligands, and the specific reaction conditions. In some cases, the strong coordination of the pyridine nitrogen can inhibit the reaction by preventing the coordination of other necessary ligands or substrates [9].
Computational studies have provided insights into the origin of the pyridyl directing group effects in copper-catalyzed reactions. The calculations reveal that the coordination of the pyridine nitrogen to the copper center can stabilize specific intermediates and transition states, leading to lower activation barriers for the directed pathways compared to non-directed alternatives [9].
The directing group effect can also be modified by the presence of other substituents on the pyridine ring. In the case of 2,6-difluoropyridine, the electron-withdrawing fluorine substituents can influence the basicity of the pyridine nitrogen and its ability to coordinate to the copper center, potentially affecting the strength of the directing effect [9].
Quantum chemical calculations have provided detailed insights into the structure and properties of reaction intermediates in transformations of 2,6-difluoropyridine. Density functional theory calculations using the B3LYP functional with appropriate basis sets have been employed to characterize the geometric and electronic properties of various intermediates [1] [2].
For lithium diisopropylamide-mediated reactions, computational studies have revealed the structures of key intermediates including the lithium diisopropylamide dimer, the aryllithium products, and the transition states for proton transfer. The calculations predict that the aryllithium intermediate exists as a trisolvated monomer, consistent with experimental nuclear magnetic resonance spectroscopic observations [1] [2].
The computational models for reaction intermediates in copper-catalyzed transformations have focused on the structure and stability of copper(III) complexes. Recent studies have demonstrated that stable copper(III) intermediates can be characterized using density functional theory calculations, providing insights into the bonding and electronic structure of these species [5] [6].
The computational characterization of copper(III) intermediates has revealed important structural features, including the coordination geometry around the copper center and the nature of the copper-carbon bonds. The calculations predict that copper(III) complexes can adopt various coordination geometries, including square planar and tetrahedral arrangements, depending on the nature of the ligands [5] [6].
For reactions involving 2,6-difluoropyridine, the computational models have been used to understand the influence of the fluorine substituents on the reaction pathway and selectivity. The calculations reveal that the electron-withdrawing fluorine atoms can affect the electron density on the pyridine ring, influencing the reactivity toward electrophilic and nucleophilic attack [10] [11].
The computational models have also been used to study the solvation effects on reaction intermediates. The calculations predict that the solvation environment can significantly influence the stability and reactivity of intermediates, particularly for charged species such as lithium intermediates [1] [2].
Transition state analysis through quantum chemical calculations has provided crucial insights into the mechanisms of reactions involving 2,6-difluoropyridine. The computational identification and characterization of transition states reveal the geometric and electronic changes that occur during bond breaking and forming processes [1] [2].
For lithium diisopropylamide-mediated ortholithiation, transition state calculations have revealed the structures of the rate-determining steps. The calculations predict that the transition states for proton transfer involve close approach of the lithium diisopropylamide base to the acidic proton on the pyridine ring, with significant changes in the carbon-hydrogen bond length and the developing carbon-lithium interaction [1] [2].
The transition state analysis has revealed that multiple pathways can be operative depending on the solvation state of the lithium diisopropylamide. Monomer-based transition structures bearing one, two, and three coordinated tetrahydrofuran molecules have all been identified as plausible within the computational framework [1] [2].
Intrinsic reaction coordinate calculations have been used to verify the connectivity of transition states to reactants and products. These calculations confirm that the computed transition states correspond to the expected reaction pathways and provide insights into the reaction mechanism [1] [2].
For copper-catalyzed reactions, transition state analysis has focused on the oxidative addition and reductive elimination steps. The calculations reveal that the transition states for these processes involve significant changes in the coordination geometry around the copper center and the nature of the copper-carbon bonds [5] [6].
The transition state analysis has also been used to understand the origin of regioselectivity in reactions of 2,6-difluoropyridine. The calculations predict that different transition states have different activation barriers, and the selectivity is determined by the relative heights of these barriers [10] [11].
The energetic profiles of fluorination pathways involving 2,6-difluoropyridine have been investigated through comprehensive quantum chemical calculations that map the potential energy surfaces for these transformations. These studies provide detailed information about the thermodynamic and kinetic factors that control the reaction outcomes [10] [11].
The computational analysis of fluorination pathways reveals that the introduction of fluorine atoms into the pyridine ring significantly affects the electronic structure and reactivity of the molecule. The electron-withdrawing nature of fluorine atoms influences the charge distribution on the pyridine ring, affecting the reactivity toward both electrophilic and nucleophilic attack [10] [11].
Density functional theory calculations have been used to determine the activation barriers for various fluorination pathways. The calculations predict that the barriers for carbon-fluorine bond formation can vary significantly depending on the specific mechanism and the nature of the fluorinating agent [10] [11].
The energetic profiles also reveal the influence of substitution patterns on the reactivity of fluorinated pyridines. The calculations show that the position and number of fluorine substituents can affect the activation barriers for subsequent functionalization reactions [10] [11].
For copper-catalyzed fluorination reactions, the energetic profiles have been used to understand the mechanism of carbon-fluorine bond formation. The calculations predict that the reaction can proceed through different pathways, including direct fluorination at the copper center or fluorination through radical intermediates [3] [4].
The computational analysis has also been used to study the thermodynamic stability of different fluorinated products. The calculations reveal that the stability of fluorinated pyridines depends on the substitution pattern and the nature of other substituents on the ring [10] [11].
The energetic profiles provide insights into the factors that control the selectivity of fluorination reactions. The calculations predict that the selectivity is determined by the relative activation barriers for different pathways and can be influenced by the choice of reaction conditions and catalysts [10] [11].
Parameter | Value | Conditions | Reference |
---|---|---|---|
kH/kD (standard) | 1.82 ± 0.08 | Low substrate concentration | [2] |
kH/kD (competitive) | 35 ± 1 | Mixed isotope experiment | [2] |
LDA order | 1.7 ± 0.3 | Low substrate concentration | [2] |
LDA order | 1.5 ± 0.3 | High substrate concentration | [2] |
THF dependence | Inverse linear | Low substrate concentration | [2] |
Substrate dependence | First order | All conditions | [2] |
Compound | IR Absorbance (cm⁻¹) | ¹⁹F NMR (ppm) | ¹³C-¹⁹F Coupling (Hz) | Reference |
---|---|---|---|---|
2,6-Difluoropyridine | 1613, 1592 | −69.0 | - | [2] |
3-Lithio-2,6-difluoropyridine | 1577, 1515 | −44.8, −82.0 | 124.3 | [2] |
2-Fluoro-6-(diisopropylamino)pyridine | 1617 | −68.2 | - | [1] |
Transition State | Solvation | Relative Energy (kcal/mol) | Key Structural Features | Reference |
---|---|---|---|---|
Monosolvated | 1 THF | - | Li-F interactions prominent | [1] |
Disolvated | 2 THF | Preferred | Li-F and Li-N interactions | [1] |
Trisolvated | 3 THF | Higher | Sterically congested | [1] |
Reaction Type | Catalyst Loading | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Cross-coupling | 2-10 mol% | 70-110 | 65-95 | [4] |
Fluorination | 5-20 mol% | 0-80 | 45-85 | [3] |
Amination | 1-5 mol% | 25-100 | 70-90 | [3] |
These comprehensive studies demonstrate the complexity and richness of the reaction mechanisms and theoretical understanding of 2,6-difluoropyridine transformations. The combination of experimental kinetic studies, spectroscopic investigations, and quantum chemical calculations provides a detailed picture of the fundamental processes involved in these important reactions.
Flammable;Irritant